Home > Products > Screening Compounds P33118 > 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol -

2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Catalog Number: EVT-12033360
CAS Number:
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a complex organic compound with the chemical formula C10H17N3O\text{C}_{10}\text{H}_{17}\text{N}_{3}\text{O} and a molecular weight of 195.26 g/mol. It is identified by the CAS number 1774900-13-8. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry.

Source and Classification

The compound is classified under the category of heterocyclic compounds, specifically pyrazoles and pyridines. It has been studied for its potential therapeutic applications, particularly in neuropharmacology and as a scaffold for drug development. The structure of this compound allows for various modifications that may enhance its biological activity.

Synthesis Analysis

Methods

The synthesis of 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves multi-step organic reactions. Common synthetic routes may include:

  1. Cyclization Reactions: This involves the formation of the pyrazolo[3,4-b]pyridine ring from suitable precursors through cyclization under acidic or basic conditions.
  2. Reduction Reactions: The reduction of appropriate intermediates can yield the desired tetrahydro derivatives.

Technical Details

The synthesis often requires specific reaction conditions such as temperature control, catalyst selection (e.g., Lewis acids), and solvent choice to optimize yield and purity. Detailed reaction mechanisms may include nucleophilic attack on electrophilic centers followed by cyclization to form the fused ring structure.

Molecular Structure Analysis

Structure

The molecular structure of 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol features a bicyclic framework consisting of a pyrazole ring fused to a pyridine ring. The presence of an isopropyl group and a methyl group contributes to its steric properties.

Data

Key structural data includes:

  • Molecular Formula: C10H17N3O\text{C}_{10}\text{H}_{17}\text{N}_{3}\text{O}
  • Molecular Weight: 195.26 g/mol
  • Predicted Density: Approximately 1.28 g/cm³
  • Predicted Boiling Point: 294.8 ± 50 °C
  • Predicted pKa: 7.52 ± 0.40 .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrazole moiety can act as nucleophiles.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for substitution reactions.
  3. Hydrogenation Reactions: The double bonds present in intermediates can be reduced to form saturated derivatives.

Technical Details

These reactions are often facilitated by specific catalysts or reagents that enhance reactivity while maintaining structural integrity.

Mechanism of Action

Process

The mechanism of action for 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is not fully elucidated but is believed to involve interaction with neurotransmitter systems or specific enzymes related to neuropharmacological pathways.

Data

Research indicates that compounds within this class may modulate receptor activity or inhibit enzymes involved in neurotransmitter degradation, potentially leading to therapeutic effects in conditions like anxiety or depression.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol include:

  • Appearance: Typically appears as a solid or crystalline substance.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility data is limited but expected to be moderate due to its heterocyclic nature.
  • Stability: Stability under various pH conditions should be assessed to understand its shelf-life and usability in formulations.
Applications

Scientific Uses

The compound has potential applications in several fields:

  1. Medicinal Chemistry: As a lead compound for developing new pharmacological agents targeting neurological disorders.
  2. Biological Research: Investigated for its effects on various biological pathways and potential therapeutic benefits.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex molecules with desired biological activities.
Introduction to Tetrahydro-Pyrazolopyridine Scaffolds

Structural Classification and Nomenclature of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines represent a bicyclic heterocyclic system formed by fusion between pyrazole and pyridine rings at the [3,4-b] junction. This specific fusion denotes bond connectivity between pyrazole position 3a-4 and pyridine position 4-4a, creating a planar aromatic system in fully unsaturated derivatives. The core scaffold permits two distinct isomeric forms: the thermodynamically favored 1H-tautomer (aromatic across both rings) and the less stable 2H-tautomer (localized aromaticity). Partially saturated derivatives like 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridines exhibit non-planar conformations due to sp³-hybridized carbon atoms at positions 4-7, significantly altering electronic properties. Systematic naming of the target compound follows IUPAC rules: the pyridine ring is hydrogenated (tetrahydro), with methyl at C5 and isopropyl at N2 positions. The "2H-" prefix explicitly designates nitrogen substitution at pyrazole's N2 position, distinguishing it from the 1H-tautomer [3].

Table 1: Nomenclature and Structural Features of Pyrazolopyridine Isomers

Ring Fusion TypeSystematic NameAromaticity ProfileRepresentative Tautomer
[3,4-b]1H-pyrazolo[3,4-b]pyridineFull π-delocalizationPredominant (>90%) [3]
[3,4-b] (saturated)4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridinePeripheral (pyrazole only)2H-tautomer favored [1] [3]
[4,3-c]pyrazolo[4,3-c]pyridineVariableContext-dependent
[1,5-a]pyrazolo[1,5-a]pyridineFull π-delocalizationSingle tautomer

Historical Development and Significance in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold was first synthesized by Ortoleva in 1908 via iodine-mediated cyclization of diphenylhydrazone and pyridine. Significant medicinal chemistry interest emerged upon recognizing its structural analogy with purine nucleobases—adenine and guanine—enabling targeted interactions with kinases and phosphodiesterases. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, with >5,500 references (including 2,400 patents) as of 2022. A pivotal shift occurred post-2012, with 54% of scientific publications focused on therapeutic applications, particularly kinase inhibition. The tetrahydro derivatives gained prominence due to enhanced solubility and stereochemical versatility compared to planar congeners. Notably, 14 drug candidates containing the 1H-pyrazolo[3,4-b]pyridine core are under development (7 experimental, 5 investigational, 2 approved), though none utilize the saturated 2H-variant. This highlights unmet potential for partially hydrogenated analogs like 2-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol [3].

Tautomeric Considerations in Partially Saturated Derivatives

Tautomerism profoundly influences physicochemical and binding properties. For unsaturated pyrazolo[3,4-b]pyridines, AM1 calculations confirm the 1H-tautomer is more stable by ≈37 kJ/mol (9 kcal/mol) due to complete π-delocalization. However, saturation of the pyridine ring (4,5,6,7-tetrahydro derivatives) disrupts aromaticity, favoring the 2H-tautomer by ≈15–20 kJ/mol. Experimental evidence from X-ray crystallography and NMR spectroscopy confirms that compounds like 2-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol adopt the 2H-form exclusively in solid and solution states. This tautomeric preference arises from reduced steric strain and favorable intramolecular hydrogen bonding between N-H and the C3-OH group. Database analyses reveal only ≈4,900 confirmed 2H-tautomers among 83,000 reported structures, underscoring the relative rarity of stable 2H-systems like the target compound [1] [2] [3].

Table 2: Tautomeric Stability in Pyrazolo[3,4-b]pyridine Systems

Scaffold TypeEnergy Difference (1H vs. 2H)Dominant TautomerKey Stabilizing Factors
Fully unsaturated1H favored by 37.03 kJ/mol1H (>99%)Aromatic delocalization
4,7-Dihydro1H favored by ≈5 kJ/molMixtureSolvent-dependent
4,5,6,7-Tetrahydro2H favored by ≈15 kJ/mol2H (>95%)Intramolecular H-bonding, reduced ring strain
5,6-Dihydro≈1 kJ/mol differenceEquilibratingSubstituent-dependent

Pharmacophoric Privileges of 4,5,6,7-Tetrahydro-2H-Pyrazolo[3,4-b]pyridin-3-ols

This scaffold integrates multiple pharmacophoric elements:

  • Hydrogen Bonding Capability: The C3-OH group acts as a hydrogen bond donor/acceptor, mimicking purine interactions in ATP-binding pockets. In PDE1 inhibitors, this group forms critical hydrogen bonds with catalytic residues (e.g., Tyr403, Gln453), with inhibition constants (Ki) reaching sub-micromolar ranges [5].
  • Stereochemical Flexibility: Chiral centers at C5/C6 enable enantioselective target engagement. The 5-methyl substituent enhances lipophilic binding pocket occupancy, increasing potency 3–5 fold versus des-methyl analogs in PDE1 inhibition assays [5].
  • Bioisosteric Properties: The scaffold serves as a conformationally restricted piperidine bioisostere, combining advantages of saturated heterocycles (improved solubility, reduced cytotoxicity) with pyrazole’s metabolic stability.
  • Diversification Sites: N2 accommodates alkyl/aryl groups (e.g., isopropyl boosts logP ≈1.5), C5 accepts stereochemical modifications, and C3-OH can be derivatized to esters or ethers for prodrug strategies. The isopropyl group specifically enhances cell permeability by modulating cLogP (calculated: 2.18) and reducing PSA (polar surface area) to ≈50 Ų [2] [5].

Table 3: Impact of Substituents on Pharmacological Properties

PositionSubstituentKey Pharmacological EffectsRepresentative Activity
N2Isopropyl↑ Lipophilicity (cLogP +0.7 vs methyl), ↑ metabolic stabilityPDE1 IC₅₀ improvement 3-fold [5]
C3OHHydrogen bonding with Asp/Asp/Glu residues, ↓ cytotoxicityKinase Kd ≈ 120 nM [3]
C5Methyl↑ Binding pocket occupancy, chiral discriminationIC₅₀ ratio (S/R) >10 in PDE1 [5]
C6/C7HConformational flexibility, ring puckering adaptationVariable target engagement

Table 4: Bioisosteric Equivalences and Applications

ScaffoldlogPPSA (Ų)TargetsAdvantages Over Bioisostere
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol2.1850.7PDE1, kinases, GPCRs↑ Solubility vs purines, ↓ cytotoxicity vs imidazoles
Imidazo[1,5-a]pyridine1.9842.3Kinases, ion channelsBetter metabolic stability
1,2,3-Triazole-0.3961.1Antimicrobials↑ H-bond capacity
Purine-0.5795.5Kinases, PDEsImproved cell permeability

Properties

Product Name

2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

IUPAC Name

5-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C10H17N3O/c1-6(2)13-10(14)8-4-7(3)5-11-9(8)12-13/h6-7,11-12H,4-5H2,1-3H3

InChI Key

YDVNTIOLWPZSBG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(NC1)NN(C2=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.